molecular formula C14H12N2S B13328305 4-(4-Methylbenzo[d]thiazol-2-yl)aniline

4-(4-Methylbenzo[d]thiazol-2-yl)aniline

Cat. No.: B13328305
M. Wt: 240.33 g/mol
InChI Key: SLXLJJZGTDCMJV-UHFFFAOYSA-N
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Description

4-(4-Methylbenzo[d]thiazol-2-yl)aniline is a benzothiazole-derived aromatic amine characterized by a methyl substituent at the 4-position of the benzothiazole ring and an aniline group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry and materials science due to its versatile reactivity and ability to form heterocyclic systems. Its synthesis typically involves condensation reactions between substituted benzothiazoles and aniline derivatives under reflux conditions, often catalyzed by acids or bases .

Its electronic effects are less pronounced than electron-withdrawing groups (e.g., fluorine or methoxy), making it a balanced candidate for further functionalization .

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

4-(4-methyl-1,3-benzothiazol-2-yl)aniline

InChI

InChI=1S/C14H12N2S/c1-9-3-2-4-12-13(9)16-14(17-12)10-5-7-11(15)8-6-10/h2-8H,15H2,1H3

InChI Key

SLXLJJZGTDCMJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzo[d]thiazol-2-yl)aniline typically involves the reaction of 4-methylbenzothiazole with aniline under specific conditions. One common method involves the use of a coupling reaction between 4-methylbenzothiazole and aniline in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzo[d]thiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While the search results provide information on thiazole and benzothiazole derivatives, none of them focus specifically on the applications of the compound "4-(4-Methylbenzo[d]thiazol-2-yl)aniline". However, the search results do offer some insight into the potential applications of related compounds, which may be relevant.

Here's what can be gathered from the search results:

Thiazoles and Benzothiazoles: Potential Applications

  • Anticonvulsant Activity : Thiazole-bearing molecules have demonstrated anticonvulsant effects . For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant properties . Similarly, analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, also exhibited anticonvulsant activity .
  • Antibacterial Agents : Imidazotriazole-incorporated thiazoles have shown antibacterial efficacy against various microbiological species . In one study, derivative 42 exhibited activity exceeding that of the standard amphotericin B against Staphylococcus epidermidis, possibly due to the presence of an imidazotriazole ring .
  • Anti-Tubercular Agents : Thiazole analogs may serve as potential anti-tubercular drugs . For instance, compound 53 demonstrated excellent anti-tubercular action with a minimum inhibitory concentration (MIC) of 0.09 µg/mL .
  • Role in treating Lymphomas : A benzothiazole derivative has been studied as an antagonist of α4β1 integrin, with potential applications in treating T-cell and B-cell lymphomas .
  • Use in Magnetic Resonance Imaging (MRI) : Magnetic resonance imaging can be used to evaluate tissue injury after intramuscular injection of drugs . Also, diffusion-related magnetic resonance imaging parametric maps may be employed to characterize white matter of the brain .

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzo[d]thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. Additionally, it can interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The following table summarizes key analogues and their properties:

Compound Name Substituent(s) on Benzothiazole Key Properties/Applications Synthesis Yield References
4-(4-Methylbenzo[d]thiazol-2-yl)aniline 4-Methyl Intermediate for antibiotic hybrids; moderate lipophilicity Not specified
4-(Benzo[d]thiazol-2-yl)aniline (3a) None Antimicrobial activity; lower logP 60%
4-(5-Fluorobenzo[d]thiazol-2-yl)aniline (3l) 5-Fluoro Electron-withdrawing; used as intermediate 59%
4-(5,7-Dimethoxybenzo[d]thiazol-2-yl)aniline 5,7-Dimethoxy Tubulin polymerization inhibition; higher polarity 70%
4-(Thiazol-2-yl)aniline Thiazole (no benzo ring) Simpler structure; lower molecular weight (176.24 g/mol) Commercial
4-(1,3-Benzothiazol-2-ylmethyl)aniline Methylene linker Increased flexibility; antimicrobial potential Not specified
Key Observations:
  • Lipophilicity : The methyl group in the target compound offers a balance between hydrophobicity and steric effects, contrasting with the polar 5,7-dimethoxy derivatives (logP ~4.05 for methyl vs. higher polarity for methoxy) .
  • Structural Flexibility : Compounds with methylene linkers (e.g., 4-(1,3-Benzothiazol-2-ylmethyl)aniline) exhibit enhanced conformational freedom, which may influence binding interactions in biological systems .
Condensation Reactions
  • The target compound reacts with aryl isothiocyanates to form thiourea derivatives, which can cyclize into oxadiazinane or triazinane systems under acidic conditions (yields: 70–85%) .
  • Comparison with 4-(Benzo[d]thiazol-2-yl)aniline (3a) : Both compounds undergo similar reactions, but the methyl group in the target compound may slightly hinder reactivity due to steric effects, requiring optimized conditions (e.g., prolonged reflux) .
Bioconjugation and Drug Development
  • The target compound is used in the synthesis of tetrafluoroquinolone hybrids, demonstrating its utility in antibiotic design .
  • In contrast, 5,7-dimethoxy derivatives () show potent tubulin inhibition (IC50 values in nanomolar range), highlighting the role of methoxy groups in enhancing biological activity .

Q & A

Q. What computational tools are recommended for predicting reactivity and bioactivity?

  • Software : Gaussian 16 (DFT for electronic properties), AutoDock Vina (docking studies with kinase targets), and SwissADME (pharmacokinetic profiling) .

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